molecular formula C10H19NS B8534218 2,2-Dimethyl-5-pentyl-3-thiazoline

2,2-Dimethyl-5-pentyl-3-thiazoline

Cat. No.: B8534218
M. Wt: 185.33 g/mol
InChI Key: MCUWHFORSHLUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-pentyl-3-thiazoline is a useful research compound. Its molecular formula is C10H19NS and its molecular weight is 185.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H19NS

Molecular Weight

185.33 g/mol

IUPAC Name

2,2-dimethyl-5-pentyl-5H-1,3-thiazole

InChI

InChI=1S/C10H19NS/c1-4-5-6-7-9-8-11-10(2,3)12-9/h8-9H,4-7H2,1-3H3

InChI Key

MCUWHFORSHLUTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=NC(S1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of M. Thiel, F. Asinger, K. Schmiedel, (Liebigs Ann. Chem. 611, 121 (1958)) was employed. To a methanol solution (3 liters) containing sodium methoxide (216.7 g, 4.01 mole) at -10° C. was added hydrogen sulfide (~1 lb) until the solution was saturated. To this solution was added dropwise over a 2 hour period 2-bromoheptaldehyde (775 g, 4.01 mol). The temperature of the reaction was maintained at about -10° C. after the addition, acetone (734 g, 12.6 mole) was added over a 10 minute period and the solution was stirred for an additional 20 minutes at about -10° C. at which time ammonia was added over a period of 1.5 hours. The solution was then poured into water (4 liters) and extracted with ether (4×1 liter). The combined etheral extracts were washed with brine (1×1 liter), dried over magnesium suflate and concentrated in vacuo to afford after distillation (70°-80°/1.5 mm) 549 g (74%) of 2,2-dimethyl-5-pentyl-3-thiazoline. ;NMR (d, CDCl3) 0.6-2.2 (11H, m, CH2,CH3) 1.70 (6H, s, C(CH3)2), 4.3-4.65 (1H, m, CHS), 7.10 (1H, d, CHN).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
775 g
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reactant
Reaction Step Two
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734 g
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reactant
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0 (± 1) mol
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4 L
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sodium methoxide
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216.7 g
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reactant
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Quantity
3 L
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solvent
Reaction Step Six

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